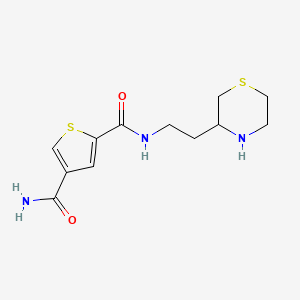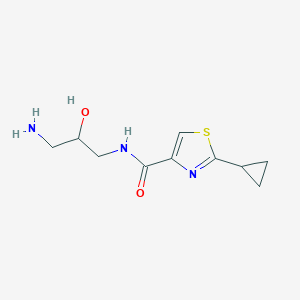
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide is a chemical compound that has gained prominence in scientific research due to its potential therapeutic properties. This compound is a derivative of pyrazole and has been found to exhibit significant biological activity. In
Mecanismo De Acción
The mechanism of action of N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. The compound also appears to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Biochemical and physiological effects:
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been found to reduce inflammation, relieve pain, and lower fever. It has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, the compound has been found to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal models, with no significant adverse effects reported. Another advantage is its versatility, as it can be used in a range of assays to investigate its pharmacological properties. However, one limitation is the lack of clinical data on the compound, which makes it difficult to extrapolate its effects to humans.
Direcciones Futuras
There are several future directions for research on N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor activity in animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been found to have a neuroprotective effect. Further research is also needed to elucidate the compound's mechanism of action and to investigate its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide involves the reaction of 4-chloro-3,5-dimethylpyrazole-1-carboxylic acid with N-(3-aminopropyl)glycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has been studied extensively in vitro and in vivo, and its pharmacological properties have been investigated in animal models.
Propiedades
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4O2/c1-6-10(11)7(2)15(14-6)5-9(17)13-4-8(16)3-12/h8,16H,3-5,12H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMPFRXJQNLEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC(CN)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate](/img/structure/B7359786.png)
![1-[4-ethyl-2-methyl-5-(2-piperazin-1-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;dihydrochloride](/img/structure/B7359788.png)
![Methyl 2-[(3-aminocyclobutanecarbonyl)amino]-2-methylpropanoate;hydrochloride](/img/structure/B7359799.png)

![3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7359812.png)
![N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7359821.png)
![N-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7359825.png)
![3-Chloro-5-[[[5-(difluoromethyl)-1,2-oxazol-3-yl]methylamino]methyl]phenol](/img/structure/B7359829.png)
![3-(1-methoxycyclopentyl)-5-(1H-pyrazolo[4,3-b]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B7359831.png)
![4-(furan-2-carbonyl)-N'-(2-methoxyethyl)-N-[N'-(2-methoxyethyl)carbamimidoyl]piperazine-1-carboximidamide;hydrobromide](/img/structure/B7359834.png)


![3-[(3-chlorophenyl)methoxy]-N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]benzamide](/img/structure/B7359882.png)
![1-(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-[1-(hydroxymethyl)cyclobutyl]ethanone](/img/structure/B7359886.png)